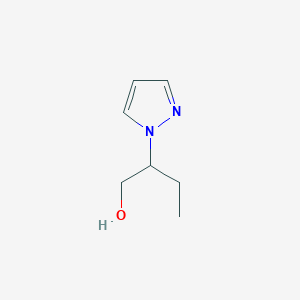

2-(1H-pyrazol-1-yl)butan-1-ol

Description

BenchChem offers high-quality 2-(1H-pyrazol-1-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrazol-1-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-7(6-10)9-5-3-4-8-9/h3-5,7,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXMEOVFOVGIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-yl)butan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its metabolic stability and versatile chemical nature make it a highly sought-after motif in the design of novel therapeutic agents targeting a wide array of clinical conditions, from inflammation to cancer.[3][4][5] This guide provides an in-depth, practical framework for the synthesis and comprehensive characterization of 2-(1H-pyrazol-1-yl)butan-1-ol, a representative N-alkylated pyrazole alcohol. We will explore the causal chemistry behind the synthetic strategy, present a detailed experimental protocol, and outline a rigorous, multi-technique approach for structural elucidation and validation, thereby equipping researchers with the knowledge to confidently produce and verify this valuable chemical building block.

Introduction: The Enduring Significance of the Pyrazole Scaffold

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be an exceptionally fruitful scaffold in drug discovery.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for potent and specific interactions with biological targets.[1] Consequently, pyrazole derivatives have been successfully developed into drugs with a vast spectrum of pharmacological activities, including anti-inflammatory (Celecoxib), anticancer (Ruxolitinib), and antiviral (Lenacapavir) agents.[2][6]

The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical strategy for modulating a compound's physicochemical properties, such as lipophilicity and solubility, thereby optimizing its pharmacokinetic profile.[1] The introduction of a hydroxyalkyl chain, as in the case of 2-(1H-pyrazol-1-yl)butan-1-ol, provides a key functional handle for further chemical modification while enhancing polarity and hydrogen bonding potential. This guide focuses on a robust and regioselective synthesis of this compound, followed by its unambiguous structural characterization.

Synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol

Principle of the Reaction: Regioselective Epoxide Ring-Opening

The synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol is efficiently achieved through the N-alkylation of pyrazole with 1,2-butylene oxide. The core of this transformation is a nucleophilic substitution reaction where the pyrazole anion attacks the epoxide ring, leading to its opening.

The key to this synthesis lies in controlling the regioselectivity . The reaction proceeds via two main steps:

-

Deprotonation: Pyrazole is a weak acid (pKa ≈ 14.5). A strong base, such as sodium hydride (NaH), is required to deprotonate the N-H group, generating the highly nucleophilic pyrazolate anion.

-

Nucleophilic Attack: The pyrazolate anion then attacks one of the two electrophilic carbons of the 1,2-butylene oxide ring. Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom.[7] In 1,2-butylene oxide, this is the terminal carbon (C1), leading exclusively to the formation of the desired secondary alcohol, 2-(1H-pyrazol-1-yl)butan-1-ol, rather than the primary alcohol that would result from an attack at C2.

Because the parent pyrazole molecule is symmetrical, alkylation at either N1 or N2 results in the same product.[1] The challenge of regioselectivity in this specific synthesis is therefore governed by the epoxide, not the pyrazole.[8]

Visualization: Synthetic Pathway

Caption: Reaction scheme for the synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol.

Experimental Protocol

Materials:

-

Pyrazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1,2-Butylene oxide (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

-

Solvent Addition: Add anhydrous DMF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.

-

Pyrazole Addition: Dissolve pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the mixture for 30 minutes at this temperature; evolution of hydrogen gas should be observed.

-

Epoxide Addition: Add 1,2-butylene oxide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Extract the aqueous layer three times with EtOAc.

-

Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford 2-(1H-pyrazol-1-yl)butan-1-ol as a pure compound.

Structural Elucidation and Characterization

Confirming the structure of the synthesized molecule is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous evidence for the compound's identity, purity, and regiochemistry.

Visualization: Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Data & Interpretation

The following table summarizes the expected data from key characterization techniques.

| Technique | Expected Observations & Rationale |

| ¹H NMR | Pyrazole Protons: Three distinct signals in the aromatic region (~7.5-6.2 ppm). H4 will be a triplet, while H3 and H5 will be doublets.[9] Butanol Chain: • -CH(N)-: A multiplet (~4.2-4.0 ppm) for the proton at C2, coupled to protons at C1 and C3. • -CH₂OH: A multiplet (~3.6-3.5 ppm) for the two diastereotopic protons at C1. • -OH: A broad singlet (exchangeable with D₂O) for the hydroxyl proton. • -CH₂CH₃: A multiplet (~1.7-1.5 ppm) for the C3 protons. • -CH₃: A triplet (~0.9 ppm) for the terminal methyl group. |

| ¹³C NMR | Pyrazole Carbons: Three signals in the aromatic region. C3 (~139 ppm), C5 (~129 ppm), and C4 (~106 ppm).[10] Butanol Chain: Four distinct signals in the aliphatic region for C1 (~65 ppm), C2 (~60 ppm), C3 (~25 ppm), and C4 (~10 ppm). |

| Mass Spec. (MS) | Molecular Ion: A clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₁₂N₂O (m/z = 141.10). Fragmentation: Characteristic fragmentation of the pyrazole ring, including the loss of HCN or N₂ fragments, may be observed.[11] |

| Infrared (IR) | O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of an alcohol O-H group.[12] C-H Stretch: Peaks around 3100-3000 cm⁻¹ (aromatic C-H from pyrazole) and 3000-2850 cm⁻¹ (aliphatic C-H from the butanol chain).[13] C=N/C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the pyrazole ring stretching vibrations.[14] C-O Stretch: A strong band around 1100-1050 cm⁻¹ for the secondary alcohol C-O bond. |

Discussion and Field Insights

-

Troubleshooting the Synthesis: The primary challenge in this synthesis is ensuring completely anhydrous conditions. Sodium hydride reacts violently with water, and any residual moisture will quench the base, leading to low yields. Flame-drying glassware and using anhydrous solvents are critical. If the reaction stalls, it may indicate incomplete deprotonation of the pyrazole; gentle warming may be required, but this can increase the risk of side reactions.

-

Purity Validation: The final purity should be assessed by NMR and, if available, High-Performance Liquid Chromatography (HPLC). The ¹H NMR spectrum is particularly useful for identifying any unreacted starting materials or isomeric byproducts. The absence of a sharp singlet around 13 ppm (characteristic of the pyrazole N-H) is a strong indicator of complete N-alkylation.

-

Importance of 2D NMR: While 1D NMR is often sufficient, 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.[10][15] This provides an authoritative confirmation of the structure, which is essential for drug development and regulatory submissions.

Conclusion

This guide has detailed a reliable and regioselective method for the synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol via the base-mediated ring-opening of 1,2-butylene oxide. The rationale behind the reaction's regioselectivity has been explained, and a comprehensive workflow for purification and rigorous spectroscopic characterization has been provided. By following this technical framework, researchers can confidently synthesize, purify, and validate this and similar pyrazole-containing building blocks, facilitating the advancement of discovery programs that leverage this important heterocyclic scaffold.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.

- M. S. P. de Souza, et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.

- H. Ran, et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.

- S. Ok, et al. (2020). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives.

- S. K. G. E. Kumar, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- T. J. C. O'Brien, et al. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.

- A. Sharma, et al. (n.d.).

- S. Samanta, et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C–C and C–N coupling approach. Organic Chemistry Frontiers.

- C. R. Reddy, et al. (n.d.).

- S. S, et al. (2023). Arene Binuclear Ru(II)-Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative Annulation.

- A. Brbot-Saranovic & D. Katusin-Razem (1993).

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- S. Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- A. M. Asiri, et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- M. C. Willis, et al. (n.d.). Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles.

- S. J. Gharat, et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- A. Zadykowicz, et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.

- S. B. Kamble, et al. (2022).

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- C. P. Frizzo, et al. (2022). Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles.

- M. L. Jimeno, et al. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles.

- J. Quiroga, et al. (2012).

- VulcanChem. (n.d.). 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.

- M. Bakavoli, et al. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- E. F. Saad, et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives.

- J. Elguero, et al. (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B.

- ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.

- S. S. F. Ramli, et al. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- A. S. G. Kucheryavenko, et al. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

-

V. M. Lykholay, et al. (n.d.). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][3][11][16]benzotriazine 5-Oxides.

- A. Salerno, et al. (2022).

- S. R. Yetra, et al. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.

- N. Srivastava, et al. (2013). Mass fragmentation pattern of compound 4l.

- M. D'hooghe, et al. (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1.

- NIST. (n.d.). 1H-Pyrazole. NIST WebBook.

- M. A. Suhm, et al. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole.

- S. Narva, et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.

- M. D'hooghe, et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

- Y. Liu, et al. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 11. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 2-(1H-pyrazol-1-yl)butan-1-ol: Physicochemical Properties, Synthesis, and Characterization

Abstract: This document provides a comprehensive technical overview of the N-substituted pyrazole derivative, 2-(1H-pyrazol-1-yl)butan-1-ol. While experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes foundational chemical principles and data from analogous structures to present a robust profile for research and development purposes. We will cover its chemical identity, predicted physicochemical properties, a mechanistically sound synthetic protocol, and the expected analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and related pyrazole-containing scaffolds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anticoagulant apixaban, underscore its therapeutic importance.[2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4]

The subject of this guide, 2-(1H-pyrazol-1-yl)butan-1-ol, combines the pyrazole pharmacophore with a chiral butanol side chain. This structure is of particular interest as the hydroxyl group provides a key interaction point for biological targets, and the chiral center at C2 introduces stereochemical complexity that can be crucial for selective binding. This document serves to consolidate the known and predicted attributes of this molecule to facilitate its synthesis and application in a research context.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure and standard identifiers.

Molecular Structure

2-(1H-pyrazol-1-yl)butan-1-ol consists of a pyrazole ring linked via its N1 position to the second carbon of a butan-1-ol chain. This linkage creates a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers.

Caption: 2D structure of 2-(1H-pyrazol-1-yl)butan-1-ol.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | 2-(1H-pyrazol-1-yl)butan-1-ol | - |

| Molecular Formula | C₇H₁₂N₂O | [5] |

| Molecular Weight | 140.18 g/mol | [5] |

| CAS Number | Not explicitly found | - |

Physicochemical Properties: A Predictive Analysis

Direct experimental data on the physical properties of 2-(1H-pyrazol-1-yl)butan-1-ol are scarce. However, we can infer its likely characteristics based on its structure and data from related molecules. The presence of the hydroxyl (-OH) group and the pyrazole N-H proton suggests a capacity for hydrogen bonding, which will influence properties like boiling point and solubility.[6]

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Appearance | Colorless liquid or low-melting solid | Similar small organic molecules are typically colorless. |

| Boiling Point | >200 °C | Higher than butan-1-ol (117.7 °C) due to increased molecular weight and hydrogen bonding from the pyrazole ring.[7] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Moderately soluble in water. | The butanol chain provides lipophilicity, while the pyrazole and alcohol groups enhance polarity and water solubility.[8] |

| logP | ~1.0 - 1.5 | A related isomer, 2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol, has a predicted logP of 1.2 ± 0.3, suggesting moderate lipophilicity.[6] |

| pKa | ~2.5 (Pyrazole N-H), ~16 (Butanol O-H) | The pyrazole N-H is weakly acidic. The alcohol O-H is comparable to other primary alcohols like butan-1-ol (pKa ~16.1).[6][7] |

Synthesis and Mechanistic Insights

A robust and high-yield synthesis is critical for the advancement of any chemical entity in a research pipeline. The most logical and field-proven approach for synthesizing N1-alkylated pyrazoles is through the direct alkylation of the pyrazole ring.

Proposed Synthetic Pathway: Nucleophilic Ring Opening of an Epoxide

The synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol can be efficiently achieved via the reaction of pyrazole with 1,2-epoxybutane. This reaction is a classic example of nucleophilic substitution where the pyrazole anion acts as the nucleophile.

Mechanism:

-

Deprotonation: A base (e.g., sodium hydride, potassium carbonate) abstracts the acidic proton from the N1 position of the pyrazole ring, forming the highly nucleophilic pyrazolate anion.

-

Nucleophilic Attack: The pyrazolate anion attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the ethyl group, the attack preferentially occurs at the less substituted carbon (C1), following an Sₙ2 mechanism.

-

Ring Opening & Protonation: The attack forces the epoxide ring to open, creating an alkoxide intermediate. This intermediate is then protonated during an aqueous workup to yield the final 2-(1H-pyrazol-1-yl)butan-1-ol product.

This pathway is regioselective, reliably yielding the desired 2-substituted butan-1-ol isomer.

Caption: Workflow for the synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. The reaction is exothermic and produces H₂ gas, requiring careful addition and proper ventilation.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until H₂ evolution ceases. This ensures complete formation of the sodium pyrazolate salt.

-

Epoxide Addition: Add 1,2-epoxybutane (1.2 eq) dropwise to the suspension. Causality Note: A slight excess of the electrophile ensures complete consumption of the pyrazolate intermediate.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Quenching: After completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the pure product.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be validated through spectroscopic methods. Below are the expected spectral features for 2-(1H-pyrazol-1-yl)butan-1-ol.

| Technique | Expected Features |

| ¹H NMR | - Pyrazole Protons: Three distinct signals in the aromatic region (~7.5-6.2 ppm). H4 will be a triplet, while H3 and H5 will be doublets.[9] - Butanol Chain: A multiplet for the C2-H, a doublet for the C1-CH₂, a multiplet for the C3-CH₂, and a triplet for the C4-CH₃. A broad singlet for the O-H proton. |

| ¹³C NMR | - Pyrazole Carbons: Three signals in the aromatic region (~140-105 ppm).[9] - Butanol Chain: Four distinct signals in the aliphatic region (~70-10 ppm) corresponding to the four carbon atoms of the butanol chain. |

| IR Spectroscopy | - O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹ characteristic of the alcohol group. - C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. - C=N/C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region from the pyrazole ring. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 140.18). High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₇H₁₂N₂O. |

Potential Applications in Research and Drug Development

Given the extensive biological activities of pyrazole derivatives, 2-(1H-pyrazol-1-yl)butan-1-ol is a promising candidate for biological screening.[10] The "pyrazolyl alcohol" motif has been specifically investigated for antibacterial and antifungal activities.[11]

-

Antimicrobial Research: The compound could be screened against various bacterial and fungal strains. The combination of the nitrogen-rich heterocycle and the alcohol functional group may allow it to interfere with microbial metabolic pathways or cell wall synthesis.[3][8]

-

Anti-inflammatory Agents: Many pyrazole-containing molecules act as inhibitors of enzymes like cyclooxygenase (COX). This compound could be evaluated in assays for anti-inflammatory potential.[4]

-

Fragment-Based Drug Discovery: As a relatively small molecule with key functional groups, it can serve as a valuable fragment for screening against various protein targets to identify initial hits for more complex drug candidates.

Safety and Handling

2-(1H-pyrazol-1-yl)butan-1-ol should be handled with standard laboratory safety precautions. Assume the compound is potentially irritating to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-(1H-pyrazol-1-yl)butan-1-ol is a chiral pyrazole derivative with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data is limited, its properties can be reliably predicted from its structure. The synthetic route via epoxide ring-opening is a robust and scalable method for its preparation. Its structural features—a key pharmacophore, a hydrogen-bonding group, and a chiral center—make it an attractive target for further investigation and biological screening. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the applications of this promising molecule.

References

-

MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

-

STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazol-1-yl-methanol. Retrieved from [Link]

-

AA Blocks. (n.d.). 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol. Retrieved from [Link]

-

Huatepharma. (n.d.). 2-(1H-Pyrazol-1-yl)butan-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]

-

GeeksforGeeks. (2023). Butan-1-Ol Formula. Retrieved from [Link]

-

NIST. (n.d.). 2-Butanol. Retrieved from [Link]

- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

- 1. jchr.org [jchr.org]

- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues [mdpi.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol () for sale [vulcanchem.com]

- 7. 1-Butanol - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)butan-1-ol. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of such molecules. While direct experimental data for this specific compound is not widely published, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive analysis. This approach is designed to empower researchers in the identification, characterization, and quality control of this and related compounds in a drug discovery and development context.

Molecular Structure and Spectroscopic Overview

2-(1H-pyrazol-1-yl)butan-1-ol is a chiral secondary alcohol containing a pyrazole moiety. The structural features, including the hydroxyl group, the aromatic pyrazole ring, and the aliphatic butyl chain, each contribute unique signals in various spectroscopic techniques. Understanding these contributions is paramount for unambiguous structural elucidation.

Caption: Predicted mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

-

-

Ionization:

-

Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. Electron Ionization (EI) can also be used, which will induce more fragmentation.

-

-

Mass Analysis:

-

Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a detailed fragmentation pattern, which can be used for structural confirmation.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-(1H-pyrazol-1-yl)butan-1-ol. By combining the predictive power of NMR, IR, and MS, researchers can confidently elucidate the structure and confirm the identity of this and similar novel chemical entities. The provided protocols emphasize the importance of rigorous experimental technique to ensure data quality and reliability, which are cornerstones of successful drug discovery and development programs.

References

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of butan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

Crystal structure analysis of 2-(1H-pyrazol-1-yl)butan-1-ol derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1H-pyrazol-1-yl)butan-1-ol Derivatives

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(1H-pyrazol-1-yl)butan-1-ol derivatives, a class of compounds with significant potential in medicinal chemistry. Pyrazole scaffolds are foundational in numerous approved drugs, and a deep understanding of their three-dimensional atomic arrangement is critical for optimizing structure-activity relationships (SAR) and designing next-generation therapeutics.[1][2][3] This document moves beyond standard protocols to explain the causal-driven methodologies for synthesis, crystallization, and multi-faceted structural analysis, integrating single-crystal X-ray diffraction (SC-XRD) with spectroscopic and computational techniques. The objective is to provide a self-validating system of analysis that ensures scientific integrity and provides actionable insights for drug discovery programs.

The Strategic Imperative for Structural Analysis in Pyrazole-Based Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The efficacy of these compounds is intrinsically linked to their three-dimensional geometry, which dictates how they interact with biological targets.

The central thesis of modern drug design is that molecular function follows form. Therefore, the precise characterization of a molecule's crystal structure is not merely an academic exercise; it is a cornerstone of rational drug development.[1] It allows us to:

-

Validate Molecular Identity: Unambiguously confirm the correct synthesis and connectivity of atoms.

-

Elucidate Conformational Preferences: Understand the molecule's preferred shape in the solid state.

-

Map Intermolecular Interactions: Identify hydrogen bonds, π-π stacking, and other non-covalent forces that govern crystal packing and can mimic interactions in a protein's active site.[8][9]

-

Inform SAR Studies: Correlate specific structural features with biological activity, guiding the design of more potent and selective analogues.

This guide focuses on 2-(1H-pyrazol-1-yl)butan-1-ol derivatives, elucidating the integrated analytical workflow required to generate a high-fidelity structural model.

Compound Generation: Synthesis and Crystallization

The journey to structural analysis begins with the successful synthesis of the target compound and, critically, the growth of high-quality single crystals.

Synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol Derivatives

A common and effective route to synthesizing N-substituted pyrazoles involves the reaction of a suitable precursor with hydrazine hydrate.[10] While numerous specific pathways exist, a representative synthesis for this class of compounds is outlined below.

-

Step 1: Precursor Formation. A suitable starting material, such as an α,β-unsaturated ketone or a chromone derivative, is synthesized. For instance, substituted 3-formyl chromones can react with pyrrolidine to form 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones.[10]

-

Step 2: Cyclization with Hydrazine. The propenone intermediate is dissolved in a suitable solvent, such as ethanol.

-

Step 3: Addition of Hydrazine Hydrate. Hydrazine hydrate is added to the solution, often in the presence of a catalytic amount of acid. The reaction mixture is then refluxed.

-

Step 4: Work-up and Purification. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography or recrystallization to yield the final 2-(1H-pyrazol-1-yl)butan-1-ol derivative.[11]

Causality: The choice of hydrazine hydrate in the cyclization step is crucial as it provides the two adjacent nitrogen atoms required to form the pyrazole ring.[10][12] The purification method is selected based on the polarity and stability of the final compound to ensure high purity, which is a prerequisite for successful crystallization.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, defect-free crystal with dimensions typically between 0.1 and 0.5 mm.

-

Solvent Screening: The purified compound is dissolved in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, dichloromethane) to determine solubility. A good crystallization solvent is one in which the compound is moderately soluble.

-

Slow Evaporation (Primary Method):

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

-

Rationale: Slow solvent removal allows molecules to deposit onto a growing lattice in an orderly fashion, promoting the formation of a single, high-quality crystal rather than a precipitate.

-

-

Vapor Diffusion (Alternative Method):

-

Place a concentrated solution of the compound in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is poorly soluble.

-

The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Rationale: This method provides finer control over the rate of supersaturation, which is beneficial for compounds that precipitate too quickly via slow evaporation.

-

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule.[13][14] It provides precise information about bond lengths, bond angles, and the overall arrangement of atoms in the crystal lattice.[15]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop or glass fiber. It is then flash-cooled in a stream of liquid nitrogen (typically at 100 K or 172 K) to minimize thermal vibrations and radiation damage.[9]

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker D8 Quest).[9] Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[9][15]

-

Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXT.[9]

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods (e.g., with SHELXL via the Olex2 interface).[9] This iterative process optimizes atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.

Interpreting the Data

The final output is a Crystallographic Information File (CIF), which contains a wealth of quantitative data.

Table 1: Representative Crystallographic Data for a 2-(1H-pyrazol-1-yl)butan-1-ol Derivative (Note: This is hypothetical data based on typical values for pyrazole derivatives for illustrative purposes.)[1][16][17]

| Parameter | Value | Significance |

| Chemical Formula | C₇H₁₂N₂O | Confirms the elemental composition. |

| Formula Weight | 140.18 g/mol | Molecular mass of the asymmetric unit. |

| Crystal System | Monoclinic | The fundamental symmetry of the crystal lattice.[18] |

| Space Group | P2₁/n | Defines the symmetry operations within the unit cell.[18] |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° | Dimensions of the repeating unit of the crystal. |

| Z | 4 | Number of molecules per unit cell. |

| Key Bond Lengths (Å) | N1-N2: 1.35, C-O: 1.43 | Provides exact distances between atomic nuclei. |

| Key Bond Angles (°) | N2-N1-C5: 110.5, C3-C4-O1: 109.8 | Defines the geometry around specific atoms. |

| H-Bonds (Donor-Acceptor) | O-H···N2 | Identifies key intermolecular forces holding the crystal lattice together.[8] |

A Multi-Pronged Approach: Spectroscopic and Computational Corroboration

While SC-XRD provides the definitive solid-state structure, a robust analysis relies on a suite of complementary techniques to confirm the structure and provide insights into its properties in different states.

Caption: Synergy of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the molecular structure in solution, confirming the atomic connectivity established by XRD.[19][20]

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[9] Additional experiments like COSY, HSQC, and HMBC can be run to resolve complex structures.

-

Analysis:

-

¹H NMR: The chemical shift (δ) indicates the electronic environment of protons, integration reveals the relative number of protons, and splitting patterns (multiplicity) show adjacent protons.[21]

-

¹³C NMR: Shows the number of unique carbon environments in the molecule.[19]

-

Rationale: NMR validates that the structure determined in the solid state by XRD is maintained in solution and confirms the regiochemistry of substitution on the pyrazole ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the functional groups present in a molecule.[22][23]

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The resulting spectrum is a plot of absorbance versus wavenumber. Characteristic peaks confirm the presence of key functional groups.[24]

-

~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol.

-

~3100-3000 cm⁻¹: C-H stretches (aromatic and aliphatic).

-

~1600-1450 cm⁻¹: C=N and C=C stretches within the pyrazole ring.

-

Rationale: FTIR provides a quick chemical fingerprint, confirming that the expected functional groups (e.g., the hydroxyl group) are present in the final synthesized product.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[25][26]

-

Sample Introduction: The sample is introduced into the mass spectrometer and ionized (e.g., via Electron Impact, EI, or Electrospray Ionization, ESI).[25][27]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio.[26][28]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Analysis: The peak with the highest m/z often corresponds to the molecular ion (M⁺), confirming the molecular weight of the compound.[25]

-

Rationale: MS provides definitive proof of the compound's molecular formula, complementing the elemental composition derived from XRD.

-

Density Functional Theory (DFT) Calculations

Computational methods like DFT serve to bridge theory with experimental results.[29] They allow for the optimization of the molecular geometry in the gas phase and the prediction of various properties.[9][30]

-

Structure Input: The atomic coordinates from the refined CIF file are used as the starting point.

-

Calculation Setup: Using software (e.g., Gaussian), a geometry optimization and frequency calculation are performed. A common level of theory for organic molecules is B3LYP with a 6-311++G(d,p) basis set.[30]

-

Analysis:

-

Geometry: The optimized bond lengths and angles are compared with the experimental XRD data.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand chemical reactivity.[31]

-

Spectra: Vibrational frequencies can be calculated and compared to the experimental IR spectrum.

-

Rationale: A high correlation between DFT-calculated parameters and experimental data provides strong theoretical support for the determined structure and offers insights into the molecule's electronic nature that cannot be obtained experimentally.[29][31]

-

Conclusion: An Integrated and Self-Validating Structural Dossier

The crystal structure analysis of 2-(1H-pyrazol-1-yl)butan-1-ol derivatives is a multi-faceted process that demands scientific rigor and an integrated analytical strategy. By combining the definitive three-dimensional data from single-crystal X-ray diffraction with corroborating evidence from NMR, FTIR, and Mass Spectrometry, and further validating these findings with theoretical DFT calculations, researchers can assemble a complete and unassailable structural dossier. This comprehensive understanding of molecular architecture is indispensable for elucidating structure-activity relationships, optimizing lead compounds, and ultimately accelerating the development of novel pyrazole-based therapeutics.

References

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate. Retrieved from [Link]

-

PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020, May 20). YouTube. Retrieved from [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]

-

Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (n.d.). ResearchGate. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). National Institutes of Health. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Institutes of Health. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

-

2.2: Mass Spectrometry. (2019, July 24). Chemistry LibreTexts. Retrieved from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

-

Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate. Retrieved from [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved from [Link]

-

SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. Retrieved from [Link]

-

Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (2024, December 23). Retrieved from [Link]

-

Mass Spectrometry in Analytical Chemistry: Methods and Applications. (2025, October 22). Lab Manager. Retrieved from [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

-

Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022, June 7). PubMed. Retrieved from [Link]

-

Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis and Characterization of Some Pyrazole Derivatives. (n.d.). Retrieved from [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved from [Link]

-

Inorganic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). Retrieved from [Link]

-

What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube. Retrieved from [Link]

-

Mass spectrometry for multi-dimensional characterization of natural and synthetic materials at the nanoscale. (2021, March 3). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Retrieved from [Link]

-

Mass Spectrometer. (2024, November 22). NCBI Bookshelf. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrevlett.com [chemrevlett.com]

- 12. connectjournals.com [connectjournals.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. rigaku.com [rigaku.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. jchps.com [jchps.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. azooptics.com [azooptics.com]

- 24. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Mass Spectrometry in Analytical Chemistry: Methods and Applications | Lab Manager [labmanager.com]

- 27. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 28. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. researchgate.net [researchgate.net]

The Ascendant Role of Pyrazole-Containing Alcohols in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

An in-depth technical guide has been released, offering a comprehensive review of pyrazole-containing alcohols and their burgeoning significance in medicinal chemistry. This whitepaper provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds. The guide emphasizes the causal relationships behind experimental choices and provides a trustworthy, self-validating framework for future research and development.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a hydroxyl group, creating a pyrazole-containing alcohol, offers a powerful tool for modulating a compound's physicochemical properties and biological activity. This functional group can engage in crucial hydrogen bonding interactions with biological targets, enhance solubility, and provide a handle for further chemical modification.

This guide delves into the diverse therapeutic areas where pyrazole-containing alcohols have demonstrated significant potential, including their roles as enzyme inhibitors, anti-inflammatory agents, and anticancer therapeutics.

Key Insights from the Technical Guide:

-

Enzyme Inhibition: A prime example of a pyrazole-containing alcohol in clinical use is 4-methylpyrazole (fomepizole), a potent inhibitor of alcohol dehydrogenase (ADH).[3] It serves as a critical antidote for methanol and ethylene glycol poisoning by preventing their metabolism into toxic metabolites.[3] The guide provides a detailed look at its mechanism of action.

-

Anti-Inflammatory Potential: The guide explores the role of hydroxylated pyrazole derivatives in the context of inflammation. For instance, the metabolism of the widely-used anti-inflammatory drug celecoxib involves the formation of a hydroxylated intermediate.[4][5][6][7] While this specific metabolite is inactive, it highlights the importance of understanding the metabolic fate of pyrazole-containing drugs and the potential for designing active hydroxylated analogs.[8][5][6][7]

-

Anticancer Applications: The whitepaper synthesizes the latest findings on pyrazole-containing alcohols as anticancer agents. It details how the strategic placement of hydroxyl groups can lead to potent inhibition of key cancer-related targets such as protein kinases.[9][10][11][12][13][14][15][16][17] The guide presents structure-activity relationship studies that underscore the importance of the alcohol moiety for target engagement and cellular activity.[18]

-

Antimicrobial Activity: The guide also touches upon the antimicrobial potential of pyrazole-containing alcohols, presenting data on their activity against various bacterial and fungal strains.[19][20][21][22][23][24]

Synthesis and Methodologies:

A significant portion of the guide is dedicated to the synthetic chemistry of pyrazole-containing alcohols. It provides an overview of established methods for the construction of the pyrazole ring and the introduction of hydroxyl-containing substituents. This includes classical cyclocondensation reactions and more modern techniques.[25][26] Detailed, step-by-step protocols for key synthetic transformations are provided to ensure that the described methods are reproducible and can be readily implemented in a laboratory setting.[3][27][28][29][30][31][32][33]

Data-Driven Insights and Visualizations:

To facilitate a deeper understanding of the structure-activity relationships, the guide features clearly structured tables summarizing the biological activities of various pyrazole-containing alcohols. These tables allow for easy comparison of different substitution patterns and their impact on potency and selectivity.

Furthermore, the guide employs Graphviz diagrams to visually represent key concepts such as signaling pathways, metabolic transformations, and experimental workflows. These diagrams provide a clear and concise overview of complex biological and chemical processes.

This technical guide serves as an invaluable resource for any researcher or professional working in the field of drug discovery and development. By providing a comprehensive and technically rigorous overview of pyrazole-containing alcohols, it aims to stimulate further research and accelerate the development of new and effective therapies based on this versatile chemical scaffold.

In-depth Technical Details

Part 1: Synthesis of Pyrazole-Containing Alcohols

The synthesis of pyrazole-containing alcohols can be broadly approached in two ways: construction of the pyrazole ring with a pre-existing hydroxylated side chain or post-functionalization of a pyrazole core to introduce a hydroxyl group.

A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) bearing a hydroxyl group with a hydrazine derivative. For example, a β-keto ester with a protected hydroxyl group in the ester moiety can be reacted with a substituted hydrazine, followed by deprotection to yield the desired pyrazole alcohol.

Alternatively, a formylpyrazole, which can be synthesized via the Vilsmeier-Haack reaction on a suitable pyrazole precursor, can be readily reduced to the corresponding pyrazolylmethanol using standard reducing agents like sodium borohydride.[24]

Experimental Protocol: Synthesis of 4-Methylpyrazole [3][27][28]

This protocol outlines a five-step synthesis of 4-methylpyrazole, a key alcohol dehydrogenase inhibitor.

-

Step 1: Preparation of 1,1-diethoxypropane: Propionaldehyde is reacted with triethyl orthoformate in the presence of an acid catalyst to yield 1,1-diethoxypropane.

-

Step 2: Formation of 1-ethoxy-1-propene: The 1,1-diethoxypropane is then heated with a catalytic amount of an acid and an amine to generate 1-ethoxy-1-propene.

-

Step 3: Purification: The crude 1-ethoxy-1-propene is purified by washing and drying.

-

Step 4: Synthesis of 1,1,3,3-tetraethoxy-2-methylpropane (TEMP): The purified 1-ethoxy-1-propene is reacted with triethyl orthoformate in the presence of a Lewis acid catalyst, such as boron trifluoride-diethyl etherate, to produce TEMP.

-

Step 5: Cyclization to 4-Methylpyrazole: Finally, TEMP is reacted with hydrazine, a hydrazonium salt, or hydrazine hydrate at elevated temperatures to yield 4-methylpyrazole.

Part 2: Medicinal Chemistry Applications and Structure-Activity Relationships

4-Methylpyrazole is a potent competitive inhibitor of alcohol dehydrogenase (ADH). It is used clinically as an antidote for methanol and ethylene glycol poisoning. These substances are themselves relatively non-toxic, but are metabolized by ADH to highly toxic aldehydes and carboxylic acids. 4-Methylpyrazole effectively blocks this metabolic pathway, allowing the unmetabolized alcohols to be excreted.

Celecoxib, a selective COX-2 inhibitor, undergoes extensive metabolism in the liver. The primary metabolic pathway involves the hydroxylation of the methyl group by cytochrome P450 enzymes (primarily CYP2C9) to form hydroxycelecoxib.[4][5][6][7] This pyrazole-containing alcohol is then further oxidized by cytosolic alcohol dehydrogenases to the corresponding carboxylic acid.[5][6][7] It is important to note that in the case of celecoxib, the hydroxylated metabolite is pharmacologically inactive.[8][6][7] However, this metabolic pathway highlights the potential for designing novel pyrazole-containing alcohols as anti-inflammatory agents, where the hydroxyl group could be strategically placed to enhance binding to the COX-2 active site or other inflammatory targets.

Protein kinases are a major class of targets in oncology drug discovery. The pyrazole scaffold is a common feature in many kinase inhibitors.[9][10][11][12][13][14][15][16][17] The introduction of a hydroxyl group can provide a critical hydrogen bond interaction with the kinase hinge region or other key residues in the ATP-binding pocket, leading to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

-

Position of the Hydroxyl Group: The position of the hydroxyl-containing substituent on the pyrazole ring is crucial. For example, a hydroxymethyl group at the C4 position may be optimal for interacting with a specific residue in the target kinase, while substitution at C3 or C5 may lead to a loss of activity or a different kinase selectivity profile.

-

Stereochemistry: If the hydroxyl group is on a chiral center, the stereochemistry can have a profound impact on biological activity. One enantiomer may exhibit significantly higher potency than the other due to a more favorable orientation in the binding site.

-

Linker Length and Flexibility: The length and flexibility of the linker connecting the hydroxyl group to the pyrazole core can also be optimized to achieve the ideal geometry for target engagement.

Table 1: Hypothetical SAR Data for Pyrazole-Containing Kinase Inhibitors

| Compound ID | R1 | R2 | R3 (Hydroxylated Substituent) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |

| 1a | Ph | H | -CH₂OH (at C4) | 50 | >1000 |

| 1b | Ph | H | -CH₂OH (at C3) | 800 | 250 |

| 1c | Ph | H | -CH(OH)CH₃ (at C4) | 25 | >1000 |

| 1d | 4-F-Ph | H | -CH₂OH (at C4) | 30 | 800 |

| 1e | Ph | Me | -CH₂OH (at C4) | 150 | >1000 |

This table is a hypothetical representation to illustrate SAR principles.

Part 3: Future Directions and Conclusion

The exploration of pyrazole-containing alcohols in medicinal chemistry is a rapidly evolving field. Future research will likely focus on:

-

The development of more stereoselective synthetic methods to access chiral pyrazole alcohols.

-

The use of computational modeling and structural biology to guide the rational design of new pyrazole-containing alcohols with improved potency and selectivity.[9][10][11]

-

The investigation of pyrazole-containing alcohols as probes to study the biology of their target proteins.

References

A comprehensive list of references is available in the full technical guide. The following is a selection of key citations:

-

Celecoxib metabolism and activity.[4]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.[18]

-

Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.[9]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. J Med Chem.[10]

-

Celecoxib Pathway, Pharmacodynamics.[8]

-

4-Methylpyrazole synthesis.[3]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.[34]

-

Celecoxib.[5]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics.[6]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.[19]

-

Celecoxib Pathway, Pharmacokinetics.[7]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.[25]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.[11]

-

FOMEPIZOLE - New Drug Approvals.[35]

-

Synthesis and antimicrobial activity of Novel Pyrazole Derivatives.[20]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[12]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.[21]

-

Fomepizole: An Overview.[36]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[37]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.[26]

-

Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.[38]

-

Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents.[22]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.[1]

-

Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives.[39]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.[13]

-

Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders.[2]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.[40]

-

Method of preparing ultrapure 4-methylpyrazole.[27]

-

Method for preparing ultrapure 4-methylpyrazole.[28]

-

Microwave-assisted synthesis and biological evaluation of pyrazole-4-carbonitriles as antimicrobial agents.[23]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies.[14]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[15]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.[24]

-

A convenient and green synthesis of (Z)-4-((1, 3-diphenyl-1H - TSI Journals.[29]

-

Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9.[16]

-

Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors.[17]

-

Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).[30]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.[31]

-

A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile.[32]

-

Design an EfficientMethod for the Synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H- benzo[d]imidazole.[33]

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. ClinPGx [clinpgx.org]

- 9. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. orientjchem.org [orientjchem.org]

- 21. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chemmethod.com [chemmethod.com]

- 25. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. CN101163679A - Method of preparing ultrapure 4-methylpyrazole - Google Patents [patents.google.com]

- 28. KR20080000660A - Method for preparing ultrapure 4-methylpyrazole - Google Patents [patents.google.com]

- 29. tsijournals.com [tsijournals.com]

- 30. researchgate.net [researchgate.net]

- 31. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. journals.christuniversity.in [journals.christuniversity.in]

- 34. ijpsjournal.com [ijpsjournal.com]

- 35. newdrugapprovals.org [newdrugapprovals.org]

- 36. ijisrt.com [ijisrt.com]

- 37. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of Pyrazole Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing therapeutic agents.[3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous FDA-approved drugs for a wide array of diseases, including inflammatory conditions, cancer, and infections.[3][4][5]

This guide provides a detailed exploration of the structure-activity relationships (SAR) of pyrazole derivatives. Moving beyond a simple catalog of activities, we will delve into the causal relationships between specific structural modifications and their resulting biological effects. By understanding the "why" behind the design of these molecules, researchers and drug development professionals can more effectively harness the power of the pyrazole scaffold to create the next generation of innovative medicines.

The Pyrazole Core: Foundational Chemistry for SAR

Understanding the fundamental chemistry of the pyrazole ring is critical to interpreting its SAR. The ring is aromatic and planar, with two distinct nitrogen atoms: a pyrrole-like N1, which can be a hydrogen bond donor, and a pyridine-like N2, which acts as a hydrogen bond acceptor.[3] This duality is central to its ability to interact with diverse biological targets.

Electrophilic substitution reactions typically occur at the C4 position due to the electron-donating effects of the nitrogen atoms, which increase the electron density at this carbon.[6] Conversely, the N1 position is readily alkylated or arylated, providing a key handle for molecular modification.[6] These inherent reactivity patterns form the basis for the synthetic strategies used to build libraries of pyrazole derivatives for SAR studies.

General Synthetic Strategies: Building the Pyrazole Library

The creation of diverse pyrazole derivatives is essential for systematic SAR exploration. The most prevalent and robust method is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] This reaction is highly efficient and allows for significant variation at what will become the N1, C3, and C5 positions of the final pyrazole ring.

Another powerful method is the 1,3-dipolar cycloaddition reaction, often involving an alkyne and a diazo compound, which provides an alternative route to constructing the pyrazole core.[9][10] These synthetic approaches are the workhorses of pyrazole chemistry, enabling the systematic modifications needed to probe structure-activity relationships.

A Systematic Approach to Pyrazole SAR Exploration